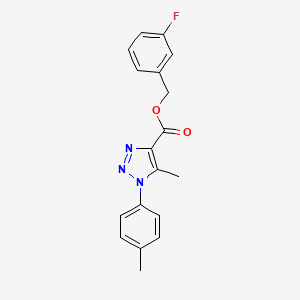

3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorobenzyl group, a methyl group, and a p-tolyl group attached to the triazole ring. These structural features contribute to its unique chemical and biological properties.

Méthodes De Préparation

The synthesis of 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) ions.

Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide with the triazole intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Analyse Des Réactions Chimiques

3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and specific temperature and pressure conditions.

Applications De Recherche Scientifique

3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

1,2,3-triazole-4-carboxylates: These compounds share the triazole ring and carboxylate group but differ in the substituents attached to the ring.

Fluorobenzyl derivatives: These compounds contain the fluorobenzyl group but may have different heterocyclic rings or functional groups.

Tolyl derivatives: These compounds contain the tolyl group but may have different core structures or additional substituents.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Activité Biologique

The compound 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a member of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16FN3O, with a molecular weight of approximately 325.3 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆FN₃O |

| Molecular Weight | 325.3 g/mol |

| Melting Point | Not available |

| Density | Not available |

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of triazole derivatives, including compounds similar to this compound. For instance, a related triazole compound demonstrated significant bacteriostatic and bactericidal activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values as low as 128 μg/mL . The ability to disrupt biofilm formation was also noted, indicating a promising avenue for treating resistant bacterial strains.

The mechanism by which triazoles exert their antibacterial effects often involves interference with bacterial cell wall synthesis or disruption of biofilm integrity. Scanning Electron Microscopy (SEM) studies have shown that treatment with triazole compounds can lead to morphological changes in bacterial cells, such as deformation and reduced cell populations within biofilms .

Cytotoxicity and Safety Profile

While exploring the biological activity of triazoles, it is crucial to assess their cytotoxicity. Some derivatives have shown acceptable toxicity profiles in preliminary studies; however, comprehensive evaluations are necessary to determine their safety for clinical use. The cytotoxic effects on human cells must be balanced against their antibacterial efficacy to ensure therapeutic viability.

Study on Triazole Derivatives

A study evaluated various 1,2,3-triazole derivatives for their antibacterial properties against multiple strains of bacteria. The findings indicated that specific substitutions on the triazole ring significantly influenced biological activity. For example:

- Compound A : Exhibited high activity against Escherichia coli with an MIC of 64 μg/mL.

- Compound B : Showed moderate activity against Pseudomonas aeruginosa with an MIC of 256 μg/mL.

These results emphasize the importance of structural modifications in enhancing the biological efficacy of triazoles .

Clinical Implications

The potential application of triazole derivatives as antimicrobial agents is significant in the context of rising antibiotic resistance. The unique mechanisms of action may provide alternative treatment options for infections caused by resistant strains.

Propriétés

IUPAC Name |

(3-fluorophenyl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-12-6-8-16(9-7-12)22-13(2)17(20-21-22)18(23)24-11-14-4-3-5-15(19)10-14/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFRLRUVGNTDPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.